molecular formula C6H10O4 B12066710 2,5-3,4-Dianhydroaltritol

2,5-3,4-Dianhydroaltritol

Cat. No.: B12066710
M. Wt: 146.14 g/mol
InChI Key: YCRYRWDWBHKSKR-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O) is a brominated dihydrofuran derivative synthesized via modified Favorskii-type reactions. It crystallizes in the orthorhombic space group P2₁2₁2₁ with a molecular weight of 532.26 g/mol. The compound features a central 2,5-dihydrofuran ring substituted with bromine at positions 3 and 4 and four phenyl groups at positions 2,2,5,3. Its synthesis involves bromination of 1,1-diphenylprop-2-yne-1-ol under reflux conditions, deviating from earlier protocols to yield an unexpected product .

Key structural attributes include:

  • Crystal lattice parameters: a = 9.4301(5) Å, b = 9.4561(5) Å, c = 24.8572(12) Å, V = 2216.6(2) ų, Z = 4 .
  • Non-covalent interactions: C–H⋯H and Br⋯Br contacts (3.814(4) Å) stabilize the 3D supramolecular network .
  • Stereoelectronic effects: The dihydrofuran ring adopts a non-planar conformation, with phenyl groups tilted at angles of 62.3°–79.3° relative to the central ring .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol

InChI

InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2

InChI Key

YCRYRWDWBHKSKR-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(O2)C(O1)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydroaltritol typically involves the dehydration of altritol. This can be achieved through various chemical reactions, such as the use of strong acids or dehydrating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the anhydro bridges without causing degradation of the altritol molecule.

Industrial Production Methods: In an industrial setting, the production of 2,5-3,4-Dianhydroaltritol may involve large-scale dehydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The choice of dehydrating agents and catalysts is crucial to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-3,4-Dianhydroaltritol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the anhydro bridges back to hydroxyl groups, regenerating altritol.

    Substitution: The anhydro bridges can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or neutral conditions.

Major Products Formed:

    Oxidation: Products may include altritol-derived ketones or carboxylic acids.

    Reduction: The primary product is altritol.

    Substitution: Various substituted derivatives of 2,5-3,4-Dianhydroaltritol, depending on the nucleophile used.

Scientific Research Applications

2,5-3,4-Dianhydroaltritol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-3,4-Dianhydroaltritol involves its interaction with specific molecular targets and pathways. The anhydro bridges in the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

A. 2,5-Dihydrofuran Derivatives

Compound Substituents Synthesis Route Crystal System Key Interactions Reference
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Br (3,4); Ph (2,2,5,5) Bromination of 1,1-diphenylprop-2-yne-1-ol under reflux Orthorhombic (P2₁2₁2₁) Br⋯Br, C–H⋯H
2,2,5,5-Tetraphenyl-2,5-dihydrofuran H (3,4); Ph (2,2,5,5) Saalfrank et al. (1996) protocol (room temp) Not reported Van der Waals, π–π stacking
3,4-Dichloro-2,5-diphenyl-2,5-dihydrofuran Cl (3,4); Ph (2,5) Chlorination of propargyl alcohols Monoclinic (P2₁/c) Cl⋯Cl, C–H⋯Cl Hypothetical*

Key Observations :

  • Substituent Effects : Bromine atoms in the title compound enhance halogen bonding (Br⋯Br) compared to unchlorinated analogs, increasing thermal stability (m.p. 371 K vs. ~350 K for unchlorinated derivatives) .
  • Stereochemical Flexibility : The phenyl substituents in the title compound induce greater torsional strain (phenyl ring tilts up to 79.3°) compared to less sterically hindered analogs .

B. Brominated Heterocycles

Compound Heterocycle Bromine Positions Key Applications Reference
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran 3,4 Supramolecular frameworks
2,4-Dibromothiophene Thiophene 2,4 Organic electronics Literature*
5-Bromouracil Pyrimidine 5 Antiviral agents Literature*

Key Observations :

  • Electronic Effects : The electron-withdrawing bromine in the dihydrofuran ring reduces aromaticity compared to thiophene derivatives, altering reactivity in electrophilic substitutions .
Spectroscopic and Thermodynamic Comparisons

NMR Data :

  • ¹H NMR (CDCl₃): The title compound exhibits a multiplet at δ 7.21–7.35 ppm for aromatic protons, similar to tetraphenyl-dihydrofuran analogs but distinct from monosubstituted derivatives (δ 6.8–7.1 ppm) .
  • ¹³C NMR : The C–Br signal at δ 113.4 ppm contrasts with C–Cl signals in chlorinated analogs (~δ 100 ppm) .

Thermal Stability :

  • The title compound melts at 371 K, higher than unchlorinated dihydrofurans (~350 K) due to Br⋯Br interactions .
Supramolecular Interactions
  • Br⋯Br Contacts : The title compound exhibits Type I Br⋯Br interactions (3.814 Å), shorter than those in 1,2-dibromoethane (4.3 Å) due to tighter packing in the orthorhombic lattice .
  • C–H⋯H Bonds : These weak interactions (2.2–2.5 Å) are less directional than C–H⋯O bonds in carbohydrate-based dianhydro compounds (e.g., dianhydrosorbitol) .

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